Product packaging for 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid(Cat. No.:CAS No. 24046-71-7)

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid

Cat. No.: B1581936
CAS No.: 24046-71-7
M. Wt: 275.30 g/mol
InChI Key: OHGNSVACHBZKSS-UHFFFAOYSA-N
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Description

H-Trp-Ala-OH, also known as L-Alanyl-L-tryptophan, is a synthetic dipeptide composed of the amino acids L-Tryptophan and L-Alanine . It is supplied as a white to almost white powder with a molecular formula of C14H17N3O3 and a molecular weight of 275.31 g/mol . The product is characterized by a high purity of >98.0% as determined by HPLC analysis . For optimal stability, this reagent should be stored in a cool, dark place below 15°C, and it is recommended to store it under inert gas as it is sensitive to light and air . This dipeptide is a valuable tool in biochemical research, particularly in the study of peptide interactions. It serves as a key building block in solid-phase peptide synthesis (SPPS) and is instrumental in alanine-scanning mutagenesis, a technique used to determine the functional role of specific amino acid residues within a peptide sequence . In such studies, replacing a native amino acid with alanine helps researchers map which residues are critical for a peptide's biological activity or its adsorption to surfaces, such as metal nanoparticles . The presence of the tryptophan moiety makes this dipeptide particularly useful for spectroscopic studies, including Raman and surface-enhanced infrared absorption (SEIRA) spectroscopies, due to the distinct vibrational fingerprint of the aromatic side chain . H-Trp-Ala-OH is intended for research use only and is not approved for use in humans or in any diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O3 B1581936 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid CAS No. 24046-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-8(14(19)20)17-13(18)11(15)6-9-7-16-12-5-3-2-4-10(9)12/h2-5,7-8,11,16H,6,15H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGNSVACHBZKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874542
Record name TRP-ALA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophyl-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24046-71-7
Record name NSC97949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemical Derivatization of H Trp Ala Oh

Established Peptide Synthesis Strategies for H-TRP-ALA-OH Formation

The creation of the peptide bond between tryptophan and alanine (B10760859) can be achieved through several well-established synthetic routes. These methods are broadly categorized into solid-phase and solution-phase synthesis, each with its own set of advantages and specific applications.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and often automated synthesis of peptides like H-TRP-ALA-OH. lookchem.comresearchgate.net In SPPS, the C-terminal amino acid, in this case, alanine, is first anchored to an insoluble polymer resin. scielo.bruci.edu The peptide chain is then elongated by the sequential addition of N-protected amino acids. lookchem.com

A common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the incoming amino acid. scielo.brresearchgate.net For the synthesis of a dipeptide like H-TRP-ALA-OH, Fmoc-Ala-OH would first be attached to a suitable resin, such as a 2-chlorotrityl chloride resin. uci.edubas.bg Following the removal of the Fmoc group with a base like piperidine, the next amino acid, Fmoc-Trp-OH, is introduced. bas.bg The coupling reaction, which forms the peptide bond, is facilitated by activating agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). bas.bg This cycle of deprotection and coupling is the fundamental principle of SPPS.

SPPS Step Description Common Reagents
Resin LoadingAttachment of the first amino acid (Alanine) to the solid support.2-chlorotrityl chloride resin, Fmoc-Ala-OH, DIPEA
DeprotectionRemoval of the Fmoc group from the N-terminus of the resin-bound alanine.20% Piperidine in DMF
CouplingFormation of the peptide bond with the next amino acid (Tryptophan).Fmoc-Trp-OH, TBTU, DIPEA
CleavageRelease of the synthesized peptide from the resin.Trifluoroacetic acid (TFA)

Solution-Phase Synthetic Routes

While SPPS is highly efficient for many applications, solution-phase synthesis remains a valuable method, particularly for large-scale production and for certain complex peptides. researchgate.net In this approach, the peptide is synthesized in a homogenous solution, and intermediates are isolated and purified after each step.

One documented method for synthesizing tryptophyl-alanine involves dissolving Nα-phenyloxycarbonyl-tryptophan in methanol (B129727) and reacting it with a solution of D,L-alanine (B1666807) in water, with triethylamine (B128534) added to form the salt. google.com The mixture is heated, and after the reaction is complete, the methanol is evaporated, and the product is neutralized and extracted. google.com Another approach involves the coupling of Z-tryptophan with alanine benzyl (B1604629) ester to form Z-tryptophyl-alanine benzyl ester, which can then be deprotected to yield the final dipeptide.

Protecting Group Chemistries in H-TRP-ALA-OH Synthesis

The success of peptide synthesis, whether in solid or solution phase, heavily relies on the strategic use of protecting groups to prevent unwanted side reactions. researchgate.net For the synthesis of H-TRP-ALA-OH, key protecting groups are employed for the α-amino groups and the indole (B1671886) side chain of tryptophan.

The most common α-amino protecting groups are Fmoc and Boc (tert-butyloxycarbonyl). scielo.brresearchgate.net The choice between Fmoc and Boc strategies dictates the conditions for deprotection, with Fmoc being base-labile and Boc being acid-labile. researchgate.net

The indole ring of tryptophan is susceptible to oxidation and modification by cationic species, especially during the acidic conditions of cleavage from the resin in Boc chemistry. peptide.com To mitigate these issues, the indole nitrogen can be protected. peptide.com A common protecting group used in Boc chemistry is the formyl group (CHO). peptide.com In Fmoc chemistry, while tryptophan can often be used without side-chain protection, protecting groups like Boc can be employed for the indole nitrogen to prevent side reactions. peptide.comgoogle.com

Functional Group Protecting Group Deprotection Condition
α-Amino GroupFmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)
α-Amino GroupBoc (tert-butyloxycarbonyl)Acid (e.g., Trifluoroacetic acid)
Tryptophan IndoleCHO (Formyl)HF cleavage (in Boc chemistry)
Tryptophan IndoleBoc (tert-butyloxycarbonyl)Acid

Enzymatic Synthesis and Biocatalytic Approaches

In recent years, enzymatic methods for peptide synthesis have gained traction as a greener and more specific alternative to traditional chemical synthesis. asm.org These biocatalytic approaches offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Exploration of Enzyme-Catalyzed Peptide Bond Formation

Enzymes such as proteases can be used to catalyze the formation of peptide bonds in a process that is essentially the reverse of their natural hydrolytic function. thieme-connect.de Serine and cysteine proteases, for instance, can form an acyl-enzyme intermediate with an amino acid ester, which then reacts with another amino acid to form a new peptide bond. thieme-connect.de For the synthesis of H-TRP-ALA-OH, an enzyme like papain or chymotrypsin (B1334515) could potentially be used. ru.nl For example, a study on the chemoenzymatic synthesis of H-Glu-Trp-OH utilized papain for the coupling step. ru.nl Chymotrypsin shows a strong specificity for aromatic amino acids like tryptophan, making it a suitable candidate for catalyzing the formation of the Trp-Ala peptide bond.

Recently, a class of enzymes known as peptide aminoacyl-tRNA ligases (PEARLs) has been discovered. pnas.orgnih.gov These enzymes catalyze the template-independent extension of a peptide's C-terminus using an aminoacyl-tRNA. pnas.org One such PEARL, BhaBC-Trp, has been shown to specifically conjugate tryptophan to a peptide, highlighting the potential for highly specific enzymatic synthesis of tryptophan-containing peptides. pnas.org

Investigation of Prebiotic Peptide Ligation Mechanisms for Dipeptide Formation

The question of how the first peptides formed on early Earth is a central topic in origin of life research. researchgate.net Several plausible prebiotic mechanisms for dipeptide formation have been investigated, which could have led to the spontaneous synthesis of molecules like H-TRP-ALA-OH.

One proposed mechanism involves the activation of amino acids by condensing agents that were likely present on the prebiotic Earth. researchgate.net For example, sodium trimetaphosphate (P3m), a water-soluble phosphate (B84403) that could have been produced by volcanic activity, has been shown to promote the formation of dipeptides from unprotected amino acids in aqueous solutions. nih.govnih.gov Studies have demonstrated that various dipeptides can be formed when amino acids are treated with P3m under simulated prebiotic conditions, such as hydrothermal environments. nih.govresearchgate.net

Derivatization and Analog Generation of H-TRP-ALA-OH

The dipeptide H-Trp-Ala-OH, composed of tryptophan and alanine, serves as a fundamental scaffold for the development of more complex and functionally diverse molecules. Through chemical derivatization and the generation of analogs, the intrinsic properties of this dipeptide can be modulated to explore structure-activity relationships, create targeted research probes, and develop novel peptide-based tools. These modifications can be systematically introduced at the N-terminus, the C-terminus, or the side chains of the constituent amino acids.

Incorporation of Non-Natural Amino Acid Analogs

The substitution of natural amino acids with non-natural amino acids (UAAs) is a powerful strategy in peptide chemistry and drug discovery to enhance biological activity, increase stability against enzymatic degradation, and introduce novel functionalities. rsc.orgsigmaaldrich.com The incorporation of UAAs into the H-Trp-Ala-OH backbone can be achieved by replacing either the tryptophan or the alanine residue during peptide synthesis.

The introduction of UAAs can confer specific properties:

Altering Physicochemical Properties : Incorporating residues with fluorinated side chains, such as trifluoromethionine (B1219614) or S-trifluoromethylcysteine, can significantly increase the hydrophobicity of the peptide. researchgate.net

Introducing Reactive Handles : UAAs containing functional groups like azides, alkynes, or ketones can be incorporated. google.com These groups are chemically inert in most biological systems but can be selectively reacted in subsequent steps—for instance, via a [3+2] cycloaddition (click chemistry)—to attach fluorescent dyes, affinity tags, or other molecular probes. google.com

Conformational Constraint : The use of α,α-disubstituted amino acids, such as 1-aminocyclopentane carboxylic acid (Ac5c), can introduce conformational rigidity, which can be crucial for receptor binding and selectivity. mdpi.com

Non-Natural Amino Acid (UAA) AnalogPotential Position of IncorporationRationale for Incorporation
p-Benzoyl-L-phenylalanine (pBpa)Replacing TryptophanIntroduction of a photoreactive group for cross-linking studies. researchgate.net
L-AzidohomoalanineReplacing Alanine or TryptophanProvides an azide (B81097) handle for bioorthogonal "click" chemistry. google.com
(R)-AllylalanineReplacing AlanineThe olefin moiety serves as a unique handle for further chemical modification. sigmaaldrich.com
TrifluoromethionineReplacing Tryptophan (as an aromatic analog)Increases local hydrophobicity and can serve as an NMR probe. researchgate.net
1-Aminocyclopentane carboxylic acid (Ac5c)Replacing AlanineInduces conformational constraint, potentially increasing receptor affinity and stability. mdpi.com

Chemical Modification of Side Chains and Termini for Research Probes

The targeted chemical modification of the H-Trp-Ala-OH dipeptide is essential for creating probes to study its biological interactions and mechanism of action. Modifications can be directed at the tryptophan indole side chain, the N-terminal amino group, or the C-terminal carboxylic acid.

Tryptophan Side Chain Modification: The indole ring of tryptophan is a versatile target for chemical modification due to its unique electronic properties. nih.gov

Metal-Catalyzed C-H Activation : Palladium- or rhodium-catalyzed reactions allow for the direct functionalization of the indole ring. For example, C(7)-H maleimidation of a tryptophan residue can be achieved, introducing a reactive Michael acceptor for conjugation with thiol-containing molecules. nih.gov Similarly, palladium-catalyzed C-H arylation can be used to staple a tryptophan residue to a phenylalanine or tyrosine residue in a longer peptide chain, a strategy that could be adapted for intramolecular cyclization in Trp-Ala analogs. nih.gov

Oxidative Modification : Tryptophan residues react with various reactive oxygen species (ROS), leading to products like N-formylkynurenine (NFK) or hydroxytryptophans. nih.gov While often associated with oxidative damage, controlled oxidation can be used to alter function.

Sulfenylation : A tryptophan-selective sulfenylation can be achieved using an electrophilic species generated from 4-fluorophenyl 3-nitro-2-pyridinesulfenate, which modifies the indole ring. researchgate.net This method allows for the introduction of a thioether linkage, which can be used to attach other molecules. researchgate.net

Termini Modification: The N- and C-termini of H-Trp-Ala-OH offer accessible sites for conjugation.

N-Terminus : The primary amine of the tryptophan residue can be acylated using N-hydroxysuccinimide (NHS) esters of various molecules, such as fluorescent dyes (e.g., dansyl chloride, fluorescein) or biotin. google.comresearchgate.net Derivatization reagents like o-phthalaldehyde (B127526) (OPA) can be used to form fluorescent isoindole products for sensitive detection. oup.com

C-Terminus : The carboxylic acid of the alanine residue can be converted to an amide or ester. Coupling with an amine-containing fluorescent probe, for example, can be achieved using standard peptide coupling reagents.

Modification TargetReaction TypeReagent/CatalystResulting FunctionalityApplication
Tryptophan C(7) positionC-H Maleimidation[RhCp*Cl2]2, AgNTf2Maleimide groupConjugation with thiols (e.g., cysteine residues in proteins). nih.gov
Tryptophan Indole RingSulfenylationNpys-OPh(pF) / ThioetherNpys-adducted TrpIntroduction of a reactive handle for further modification. researchgate.net
N-Terminus (Trp)AcylationDansyl ChlorideDansyl sulfonamideFluorescent labeling for detection and quantification. researchgate.net
C-Terminus (Ala)AmidationAmine-probe, HATU/DIPEAModified AmideAttachment of probes or alteration of solubility/charge. mdpi.com
Tryptophan Indole RingPHOXI DerivatizationK3[Fe(CN)6], BenzylaminePHOXI fluorophoreCreation of a solvent-sensitive fluorescent probe from 5-hydroxytryptophan (B29612). nih.gov

Synthesis of Isotryptophan-Containing Analogs

Isotryptophan (Itr) is a structural isomer of tryptophan where the indole side chain is linked to the α-carbon via the C2 position instead of the C3 position. chemrxiv.org This seemingly minor change can lead to significant differences in the conformational properties and biological activity of peptides containing it. The synthesis of H-Itr-Ala-OH would involve the preparation of a protected isotryptophan building block followed by its incorporation into the dipeptide sequence using standard peptide synthesis protocols.

The asymmetric synthesis of L-isotryptophan has been achieved via a palladium-catalyzed heteroannulation reaction. researchgate.net This method involves coupling a chiral alkyne with a substituted o-iodoaniline to construct the indole ring system with high optical purity. researchgate.net

A further extension of this concept is the synthesis of aza-isotryptophan (azaItr) analogs. chemrxiv.org Aza-isotryptophan contains a nitrogen atom in the indole ring, further modifying its electronic and hydrogen-bonding capabilities. The synthesis of an Ac-Ala-azaItr-D-Phe-O-t-Bu model peptide has been reported, demonstrating that azaItr can be successfully incorporated into peptide chains. chemrxiv.org The synthesis involved the acylation of a semicarbazide (B1199961) intermediate with Fmoc-Ala-Cl. chemrxiv.org Such studies indicate that azaItr residues are prone to adopting β-turn geometries, which could be used to design conformationally defined Trp-Ala mimetics. chemrxiv.org

The synthesis of an isotryptophan-containing analog of H-Trp-Ala-OH would likely follow a solid-phase or solution-phase strategy, for example:

Preparation of Fmoc-L-Itr(Boc)-OH via palladium-catalyzed heteroannulation or other synthetic routes. researchgate.net

Coupling of Fmoc-L-Itr(Boc)-OH to a resin-bound alanine methyl ester.

Deprotection of the Fmoc group.

Cleavage from the resin and simultaneous deprotection of the Boc and ester groups to yield H-Itr-Ala-OH.

The replacement of tryptophan with isotryptophan or its aza-analog in the H-Trp-Ala-OH dipeptide represents a sophisticated approach to modulating peptide structure and function, offering a pathway to novel analogs with potentially unique biological profiles.

Structural and Conformational Analysis of H Trp Ala Oh

Spectroscopic Techniques for Conformational Elucidation

Spectroscopy offers a powerful suite of non-destructive methods to probe the structure of molecules in various states. For H-TRP-ALA-OH, techniques like Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Spectroscopy (IR and Raman) provide complementary information about its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution, providing insights into the spatial arrangement of atoms and their connectivity. For dipeptides like H-TRP-ALA-OH, NMR can reveal the preferred conformations by analyzing parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).

Table 1: Representative ¹H NMR Chemical Shifts for Tryptophan-Containing Peptides

ProtonTypical Chemical Shift Range (ppm) in DMSO-d₆Notes
Indole (B1671886) N-H10.5 - 11.5Sensitive to solvent exposure and hydrogen bonding. chemicalbook.com
Amide N-H8.0 - 9.5Shift can indicate involvement in intramolecular hydrogen bonds.
Aromatic C-H6.5 - 8.0Complex multiplet patterns arising from the indole ring. chemicalbook.com
α-CH3.5 - 5.0Position influenced by the nature of the adjacent amino acid and backbone conformation.
β-CH₂ (Trp)3.0 - 3.5Diastereotopic protons, often showing distinct signals. chemicalbook.com
CH₃ (Ala)1.0 - 1.5Typically a doublet due to coupling with the α-CH.

This table is a generalized representation based on typical values for tryptophan-containing peptides and may not reflect the exact values for H-TRP-ALA-OH.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Inference

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides information on the presence of α-helices, β-sheets, turns, and random coil structures.

In the context of a small dipeptide like H-TRP-ALA-OH, which is unlikely to form stable, canonical secondary structures on its own, CD spectroscopy is particularly useful for detecting conformational preferences and changes upon interaction with other molecules or changes in the environment. The aromatic side chain of tryptophan is a strong chromophore and its electronic transitions contribute significantly to the near-UV CD spectrum (typically 250-320 nm). acs.orgnih.gov These transitions, particularly the ¹Lₐ and ¹Lₑ bands, are sensitive to the local environment and conformation of the indole ring. acs.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

For H-TRP-ALA-OH, key vibrational bands would include:

Amide I and Amide II bands: These are characteristic of the peptide backbone. The Amide I band (around 1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration, while the Amide II band (around 1500-1600 cm⁻¹) arises from N-H bending and C-N stretching. The frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen bonding patterns. tu-braunschweig.de

Indole ring vibrations: The tryptophan side chain gives rise to several characteristic Raman bands. For instance, a band near 880 cm⁻¹ is sensitive to hydrogen bonding at the indole N-H group, and another band around 1360 cm⁻¹ can indicate the hydrophobicity of the indole ring's environment. cuni.czoptica.org

Studies on related amino acids and peptides have demonstrated the utility of IR and Raman spectroscopy in analyzing their structure in both solid state and aqueous solutions. acs.orgnih.gov

Advanced Crystallographic and Diffraction Studies

While spectroscopic methods provide valuable information about the conformation of H-TRP-ALA-OH in solution, X-ray crystallography offers a definitive, high-resolution picture of the molecule's structure in the solid state.

X-ray Crystallography of H-TRP-ALA-OH or its Complexes

X-ray crystallography involves diffracting X-rays off a single crystal of a compound to determine the precise arrangement of atoms in the crystal lattice. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure specifically for H-TRP-ALA-OH was not found in the search results, the crystal structures of tryptophanyl-tRNA synthetase in complex with tryptophan or its analogs provide insights into how the tryptophan moiety is recognized and bound. oup.comresearchgate.netrcsb.org These structures reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the conformation of the bound tryptophan. Furthermore, a study on a dipeptide template closely related to H-Gly-Trp-OH determined its absolute configuration and conformational preferences through single-crystal X-ray crystallography. nih.gov

Table 2: General Crystallographic Parameters for Small Molecule and Protein-Ligand Complexes

ParameterDescriptionTypical Values/Observations
Space GroupDescribes the symmetry of the crystal lattice.Varies depending on the crystal packing.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Specific to the crystal form.
Resolution (Å)A measure of the level of detail in the electron density map.Lower values indicate higher resolution. For small molecules, it is typically below 1.0 Å. For protein complexes, it can range from 1.5 to 3.5 Å. rcsb.org
R-factor / R-freeIndicators of the quality of the fit between the crystallographic model and the experimental data.Lower values are better. R-free is a more reliable indicator as it is calculated from a subset of reflections not used in the refinement. rcsb.org

Role of Aromatic Residues in Dipeptide Conformation

The aromatic side chain can engage in several types of interactions that stabilize specific conformations:

Hydrophobic Interactions: The nonpolar indole ring tends to minimize contact with water, which can drive the folding of the dipeptide to bury the tryptophan side chain. rsc.org

π-π Stacking: The aromatic rings of two tryptophan residues, or a tryptophan and another aromatic residue, can stack on top of each other, leading to favorable energetic interactions. frontiersin.org

Cation-π Interactions: The electron-rich indole ring can interact favorably with positively charged groups, such as the protonated N-terminus or the side chain of a basic amino acid. mdpi.com

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, forming intramolecular hydrogen bonds with the peptide backbone or the C-terminal carboxylate group, which can stabilize folded conformations. cuni.cz

Studies on various tryptophan-containing peptides have highlighted the importance of these interactions in dictating their structure and function. frontiersin.orgmdpi.comnih.gov For example, the conformation of dipeptides with an N-terminal tryptophan has been shown to be crucial for their biological activity. nih.gov The interplay of these forces ultimately determines the conformational landscape of H-TRP-ALA-OH, influencing its shape and how it interacts with its environment.

Investigation of Pi-Interactions and Stacking Geometries

The large, electron-rich indole side chain of the tryptophan residue is a dominant feature in the structural landscape of H-TRP-ALA-OH, enabling it to participate in a variety of stabilizing pi-interactions. mdpi.com These non-covalent interactions are crucial for determining the tertiary and quaternary structures of proteins and the binding of ligands. mdpi.comias.ac.in The primary types of pi-interactions relevant to H-TRP-ALA-OH include π-π stacking, cation-π interactions, and C–H···π interactions.

π-π Stacking: This interaction occurs between the aromatic indole ring of tryptophan and another aromatic system. In the context of protein structure, this often involves another aromatic amino acid side chain such as phenylalanine, tyrosine, or another tryptophan. mdpi.com These interactions can be broadly categorized by their geometry, primarily parallel-displaced or T-shaped (perpendicular). nih.gov In parallel-displaced stacking, the aromatic rings are offset, which is generally more energetically favorable than a perfectly face-to-face arrangement. acs.org Computational studies on tryptophan-containing peptides have shown that such interdigitating stacking interactions can exert a significant influence on peptide conformation. mdpi.com

Cation-π Interactions: The electron-rich face of the tryptophan indole ring can engage in strong, non-covalent bonds with cations. proteopedia.org This interaction is a significant stabilizing force in protein structures, often stronger than hydrogen bonds. mdpi.com The cation can be a metal ion or the positively charged side chain of amino acids like lysine (B10760008) or arginine. proteopedia.orgmdpi.com Studies have found that over a quarter of all tryptophan residues in the Protein Data Bank are involved in cation-π interactions, typically with the cation positioned over the six-membered ring of the indole nucleus within a distance of 6.0 Å. proteopedia.org

NH–π and C–H···π Interactions: The peptide backbone itself can interact with the aromatic side chain. A notable example is the NH–π interaction, where the amide N-H group of the subsequent residue (in this case, the alanine (B10760859) residue's amide) acts as a hydrogen bond donor to the face of the tryptophan indole ring. mpg.de This interaction has been identified as a stabilizing force for extended βL conformations in dipeptide analogues. mpg.de Additionally, polarized C-H bonds can act as weak hydrogen bond donors to the π-system, further stabilizing specific folded structures. acs.orgnih.gov

The precise geometry of these interactions is critical for their stability. Key parameters include the distance between the interacting moieties and their relative orientation (angles).

Table 1: Geometrical Parameters for Typical Pi-Interactions Involving Tryptophan

Interaction TypeInteracting GroupsTypical Distance (Å)Typical Geometry/AngleReference
π-π Stacking (Parallel-displaced)Trp Indole Ring ↔ Aromatic Ringh ≈ 3.4 - 4.5Parallel planes (α < 30°), lateral displacement (d ≈ 1.5 Å) nih.govacs.org
π-π Stacking (T-shaped/Perpendicular)Trp Indole Ring ↔ Aromatic Ringh ≈ 4.5 - 5.5Perpendicular planes (α ≈ 90°) nih.gov
Cation-πTrp Indole Ring ↔ Cation (e.g., Lys, Arg)< 6.0Cation centered over the π-cloud proteopedia.org
NH–πTrp Indole Ring ↔ Amide N-HVariableN-H vector points toward the π-face mpg.de
Cδ1–H···πTrp Cδ1–H ↔ Carbonyl Oxygend(C⋯O) ≈ 3.35Stabilizes specific side-chain conformations nih.gov

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds (IMHBs) are fundamental to defining the secondary structure of peptides and proteins. ustc.edu.cn In a small dipeptide like H-TRP-ALA-OH, IMHBs play a critical role in stabilizing folded conformations over more extended ones by creating cyclic structures. The strength and prevalence of these bonds depend on the conformational flexibility of the peptide backbone and the nature of the donor and acceptor groups. ustc.edu.cn

The peptide backbone of H-TRP-ALA-OH contains several potential hydrogen bond donors (N-terminal amine N-H, amide N-H, C-terminal carboxyl O-H) and acceptors (amide carbonyl O, carboxyl carbonyl O). The tryptophan side chain also provides an additional donor (indole Nɛ1-H) and a weak donor (indole Cδ1-H). nih.gov

A common and significant IMHB in dipeptides and their analogues leads to the formation of a seven-membered ring, known as a C7 or γ-turn structure. mpg.de This bond forms between the carbonyl oxygen of the first residue (tryptophan) and the amide N-H of the second residue (alanine). Computational studies on dipeptide analogues have shown that these C7 hydrogen-bonded conformations are often the most stable forms in the gas phase. mpg.de

Furthermore, the tryptophan side chain can participate in IMHBs. The indole Nɛ1-H can form a hydrogen bond with a backbone carbonyl oxygen. A more subtle but structurally significant interaction is the Cδ1–H···O=C hydrogen bond, where the polarized Cδ1-H of the indole ring acts as a donor to a backbone carbonyl oxygen atom. nih.gov This interaction, though weaker than conventional hydrogen bonds, is ubiquitous in protein structures and helps to stabilize specific side-chain conformations. nih.goviucr.org

The stability of these hydrogen-bonded rings is influenced by the chain length and steric effects. Statistical analysis shows a preference for forming six- or seven-membered rings via intramolecular hydrogen bonding. ustc.edu.cn

Table 2: Potential Intramolecular Hydrogen Bonds (IMHBs) in H-TRP-ALA-OH

IMHB TypeDonorAcceptorResulting StructureSignificanceReference
Backbone-BackboneAlanine Amide N-HTryptophan Carbonyl C=OC7 Ring (γ-turn)Highly stabilizing folded conformation mpg.de
Side Chain-BackboneTryptophan Indole Nɛ1-HAlanine Carbonyl C=O10-membered ringContributes to side-chain orientation smu.edu
Side Chain-Backbone (Weak)Tryptophan Indole Cδ1-HTryptophan Carbonyl C=O-Stabilizes specific χ1/χ2 dihedral angles nih.gov
Backbone-BackboneN-terminal -NH3+Alanine Carbonyl C=O-Possible in certain protonation states smu.edu
Backbone-BackboneC-terminal -OHTryptophan Carbonyl C=O-Possible in neutral carboxyl form osti.gov

Biochemical Roles and Enzymatic Transformations Involving H Trp Ala Oh

H-TRP-ALA-OH as a Substrate for Enzyme Systems

The enzymatic processing of H-Trp-Ala-OH is a key area of research for understanding how dipeptides are recognized and transformed in biological systems. This includes modification by synthetases and transferases as well as cleavage by hydrolases.

Tryptophan dimethylallyltransferases (Trp-DMATs) are a class of enzymes, often found in fungi, that catalyze the prenylation of tryptophan residues. nih.gov Research into the substrate scope of these enzymes has revealed their capacity to modify tryptophan within dipeptides.

One such enzyme, CpaD, involved in cyclopiazonic acid biosynthesis, has been shown to effectively catalyze the dimethylallylation of H-Trp-Ala-OH. nih.gov In comparative studies, H-Trp-Ala-OH was the most efficiently converted substrate among a series of N-terminal tryptophan-containing dipeptides, resulting in the quantitative formation of a C-4 tryptophan dimethylallylated product. nih.gov The catalytic efficiency of CpaD towards various dipeptides highlights its preference for H-Trp-Ala-OH. nih.gov

Table 1: Relative Catalytic Efficiency of CpaD with Tryptophan-Containing Dipeptides

Data illustrates the observed turnover number (kcat) for the dimethylallylation of various dipeptides by the enzyme CpaD. H-Trp-Ala-OH demonstrates the highest conversion rate among the tested substrates. nih.gov

Substrate (Dipeptide)Observed kcat (min-1)
H-Trp-Ala-OH0.34
H-Trp-Gly-OH0.25
H-Trp-Val-OH0.14
H-Trp-Leu-OH0.12
H-Trp-Phe-OH0.11

Interestingly, some indole (B1671886) prenyltransferases from Aspergillus fumigatus exhibit catalytic promiscuity, possessing both prenyltransferase and aminopeptidase (B13392206) activities. uniprot.orgnih.gov These enzymes can utilize dipeptides with an N-terminal tryptophan, such as H-Trp-Ala-OH, as preferred substrates for their hydrolytic function. nih.gov

Enzymatic halogenation is a post-translational modification that can alter the bioactivity of peptides. Flavin-dependent halogenases are known to catalyze the regiospecific halogenation of free tryptophan. researchgate.net Recent studies have expanded their substrate scope to include tryptophan residues within peptides. nih.govbiorxiv.orgnih.gov

While direct enzymatic halogenation of H-Trp-Ala-OH has not been specifically detailed, research on related dipeptides provides significant insights. Tryptophan halogenase enzymes such as PyrH, SttH, and ThHal have demonstrated the ability to chlorinate and brominate dipeptides where tryptophan is at the C-terminus, such as in Ala-Trp (AW), Gly-Trp (GW), and Ser-Trp (SW). nih.gov The enzyme PyrH showed particularly high activity on these substrates. nih.gov This indicates that the tryptophan indole ring within a dipeptide is accessible to the active site of these halogenases, suggesting that isomers like H-Trp-Ala-OH could potentially serve as substrates for engineered or naturally promiscuous halogenases. nih.gov

Table 2: Enzymatic Halogenation of C-Terminal Tryptophan Dipeptides by PyrH

Data shows the percentage of chlorination and bromination of various dipeptides by the tryptophan halogenase PyrH, demonstrating its activity on peptidic tryptophan. nih.gov

Substrate (Dipeptide)% Chlorination% Bromination
Ser-Trp (SW)83%17%
Gly-Trp (GW)55%25%
Ala-Trp (AW)50%Not Reported

Dipeptides are produced from the breakdown of larger proteins and are typically hydrolyzed into their constituent amino acids by various peptidases. wikipedia.org The stability of dipeptides in biological media is largely dependent on their susceptibility to these hydrolytic enzymes. Tryptophan-containing dipeptides are known to be hydrolyzed by specific peptidases, such as aminopeptidase N and aminopeptidase W. hilarispublisher.com The hydrolysis of the peptide bond in a dipeptide like H-Trp-Ala-OH would result in the release of free L-tryptophan and L-alanine (B1666807). This process is fundamental to peptide metabolism and nutrient absorption. wikipedia.org

Investigation of Enzymatic Halogenation of Peptidic Tryptophan

Enzymatic Degradation Pathways of Tryptophan-Containing Peptides

The degradation of H-Trp-Ala-OH can occur through two primary mechanisms: oxidative modification of the tryptophan side chain or proteolytic cleavage of the peptide backbone.

The indole moiety of the tryptophan residue in peptides is susceptible to oxidation. dss.go.th This degradation can occur via the kynurenine (B1673888) pathway, which is the primary route for tryptophan catabolism in the body, accounting for approximately 95% of its degradation. nih.govmdpi.com The initial step of this pathway involves the enzymatic oxidation of tryptophan to N-formylkynurenine (NFK) by enzymes such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov NFK is subsequently converted to kynurenine (Kyn). nih.gov

Studies on the oxidation of tryptophan residues in short peptides have identified several key degradation products. dss.go.th When peptides are subjected to oxidative conditions, oxindolylalanine (Oia) and N-formylkynurenine (NFK) are formed as the main degradation compounds. dss.go.th Minor amounts of other metabolites, including kynurenine (Kyn), dioxindolylalanine (DiOia), and 5-hydroxytryptophan (B29612) (5-OH-Trp), have also been detected. dss.go.th The rate of tryptophan degradation is typically higher for short-chain peptides compared to larger proteins. dss.go.th

Table 3: Primary Oxidative Degradation Products of Tryptophan Residues in Peptides

This table lists the major metabolites formed from the oxidation of tryptophan residues within peptides, as identified through experimental analysis. dss.go.th

MetaboliteAbbreviationSignificance
OxindolylalanineOiaMain degradation product
N-formylkynurenineNFKMain degradation product, initial metabolite of the Kynurenine Pathway
KynurenineKynMinor degradation product, key metabolite of the Kynurenine Pathway
DioxindolylalanineDiOiaMinor degradation product

Proteolytic cleavage is the enzymatic hydrolysis of the peptide bond. For H-Trp-Ala-OH, this involves the breaking of the bond between the tryptophan and alanine (B10760859) residues. Aminopeptidases are a class of exopeptidases that specifically cleave the N-terminal amino acid from a peptide. encyclopedia.pub

As previously mentioned, several indole prenyltransferases from Aspergillus fumigatus (7-DMATS, FgaPT1, CdpNPT, and FtmPT1) display a pronounced aminopeptidase activity. nih.gov Strikingly, H-L-Trp-L-Ala-OH and H-L-Trp-Gly-OH were identified as the most preferred substrates for this hydrolytic activity among 31 tested peptides. nih.gov This enzymatic action results in the release of L-tryptophan. uniprot.org This dual functionality suggests a potential regulatory mechanism where the same enzyme can either modify or degrade the dipeptide. Other enzymes, such as aminopeptidase W, are also known to act on tryptophan-containing peptides. hilarispublisher.comgenome.jp

Table 4: Kinetic Parameters for Aminopeptidase Activity of Indole Prenyltransferases

Kinetic data for the hydrolysis of the dipeptide H-L-Trp-Gly-OH, a close analog of H-Trp-Ala-OH, by various prenyltransferases from A. fumigatus. nih.gov This demonstrates their efficiency as aminopeptidases.

EnzymeKm (µM)kcat/Km (mM-1s-1)
7-DMATS3500.51
FgaPT13800.24
CdpNPT3000.53
FtmPT14200.14

Stability of H-TRP-ALA-OH in Biological Mimicking Systems

The stability of dipeptides like H-Tryptophanyl-L-Alanine (H-TRP-ALA-OH) in biological environments is a critical factor influencing their bioavailability and function. While direct studies on the stability of H-TRP-ALA-OH in specific mimicking systems are not extensively detailed in the provided literature, the stability can be inferred from the behavior of its constituent amino acids, tryptophan and alanine, and related peptides.

The peptide bond itself is kinetically stable, with uncatalyzed hydrolysis being an exceedingly slow process that can take hundreds of years. wikipedia.org However, in biological systems, proteolysis is catalyzed by enzymes called proteases, which significantly accelerate this process. wikipedia.org Digestive enzymes, for instance, break down proteins into smaller peptides and amino acids for absorption. wikipedia.org Enzymes like chymotrypsin (B1334515) specifically cleave peptide bonds after aromatic residues such as tryptophan. wikipedia.org Therefore, in a system mimicking the digestive tract or cellular environments rich in proteases, H-TRP-ALA-OH would be susceptible to enzymatic degradation.

In contrast, studies on tryptophan surrogates, such as L-β-(thieno[3,2-b]pyrrolyl)-alanine, have shown these molecules to be stable during fermentation experiments, even after days of exposure to aerobic conditions and light, indicating a moderate degree of stability for tryptophan-like structures in certain biological contexts. nih.gov The degradation of tryptophan can proceed along several metabolic routes, including the kynurenine pathway, which ultimately can metabolize tryptophan into alanine and then into precursors for gluconeogenesis or ketogenesis, such as pyruvate (B1213749) and acetoacetate. libretexts.orgfrontiersin.org This metabolic breakdown underscores the inherent, albeit regulated, instability of tryptophan within cellular pathways.

The stability of tryptophan residues has also been examined within the context of membrane proteins. The energetic contribution of a tryptophan side-chain to the stability of a membrane protein is dependent on its depth within the lipid bilayer. nih.gov Tryptophan stabilizes the protein at all depths, but most significantly when placed near the bilayer's center, with the stabilizing effect weakening towards the membrane interface. nih.gov This suggests that the local environment profoundly influences the stability imparted by the tryptophan residue.

H-TRP-ALA-OH in Protein Interaction and Folding Studies

Role as a Mimetic or Building Block for Peptide Libraries

The dipeptide H-TRP-ALA-OH and its constituent amino acids are fundamental components in the construction of peptide libraries designed to probe and modulate biological processes like protein-protein interactions. Tryptophan and alanine residues are frequently used in various library screening techniques to identify key amino acids for a peptide's function, stability, and conformation. genscript.com

Alanine Scanning Libraries: This method involves systematically replacing each non-alanine residue in a peptide with alanine to determine the functional role of individual amino acid side chains. proteogenix.scienceabclonal.com Alanine is chosen because it is the smallest chiral amino acid, and its non-reactive methyl side chain allows for the evaluation of a specific side chain's contribution to bioactivity while generally preserving the peptide's backbone structure. proteogenix.scienceabclonal.com Screening these libraries helps map functional binding sites and identify residues critical for protein-protein interfaces or enzyme binding pockets. proteogenix.science

Tryptophan in Peptidomimetic Libraries: Tryptophan is a crucial residue in designing α-helix mimetics to target protein-protein interactions. nih.gov Its large, hydrophobic indole side chain is a significant contributor to binding energy in these interactions. rsc.org For example, a screening of a library of α-helix mimetics against the MDM2/p53 interaction identified mixtures containing the sequence H₂N-XXX-[Trp]-Leu-OH as a key inhibitor. nih.gov Subsequent deconvolution of the most active mixture pinpointed H₂N-Phe-[Trp]-Leu-OH as a lead inhibitor. nih.gov Similarly, screening against the HIV-1 envelope glycoprotein (B1211001) gp41 identified H₂N-Trp-[Trp]-Leu-OH as a potent compound. nih.gov These examples highlight how dipeptide fragments containing tryptophan serve as foundational structures in discovering potent therapeutic leads.

Other Library Types:

Truncation Libraries: Used to find the minimum peptide length required for activity by systematically removing residues from the ends. genscript.comabclonal.com

Positional Scanning Libraries: The contribution of a specific amino acid at a particular position is determined by substituting it with all other natural amino acids. abclonal.com

Overlapping Peptide Libraries: Employed for T-cell epitope mapping and identifying neoantigens for immunotherapies. genscript.combiosynth.com

The synthesis of tetrapeptides such as Gly-Ala-Trp-Ala demonstrates the direct use of the Trp-Ala motif in building larger, biologically active peptides. knepublishing.com

Contribution to Molecular Recognition Processes

The unique chemical properties of the tryptophan side chain make it a significant contributor to molecular recognition processes, particularly in protein-protein and protein-peptide interactions. rsc.org The indole ring of tryptophan is large, relatively flat, and hydrophobic, allowing for substantial van der Waals interactions. rsc.org It is frequently found at the "hot spots" of protein-protein interfaces, where it contributes disproportionately to the binding energy. rsc.org

Energetics of Tryptophan in Binding: Alanine scanning experiments have revealed that tryptophan, along with tyrosine and arginine, is enriched in binding hot spots. rsc.org Tryptophan and tyrosine alone account for a third of the residues in these critical areas. rsc.org In a study of π-π interactions at protein-protein interfaces, tryptophan was involved in only 10% of these interactions, but in 80% of those instances, its side chain contributed over 4 kcal/mol to the binding energy. rsc.org

Specific Recognition Systems: The role of tryptophan in molecular recognition has been quantified in host-guest systems. For instance, the binding affinity of the synthetic host cucurbit acs.orguril methyl viologen (Q8·MV) for various tryptophan-containing peptides has been measured. The host demonstrates selectivity for peptides with an N-terminal tryptophan residue, attributed to stabilization by the nearby ammonium (B1175870) group. rsc.org

Peptide SequenceBinding Affinity (Kₐ, M⁻¹)Selectivity vs. H-Gly-Gly-Trp-OH
H-Trp-Gly-Gly-OH1.3 × 10⁵40-fold
H-Gly-Trp-Gly-OH2.2 × 10³7.1-fold
H-Gly-Gly-Trp-OH3.1 × 10²1-fold

Table 1. Binding affinities of tryptophan-containing tripeptides to the Q8·MV host, demonstrating the influence of the tryptophan residue's position on molecular recognition. rsc.orgrsc.org Data compiled from cited sources.

Enzymatic and Chiral Recognition: Molecular recognition is also fundamental to enzyme function. Tryptophanyl-tRNA synthetase (TrpRS) specifically recognizes and attaches tryptophan to its cognate tRNA, a crucial step for maintaining the fidelity of protein synthesis. nih.govnih.gov This recognition is highly specific, with structural studies revealing the precise interactions that distinguish tryptophan and its tRNA from other molecules. nih.gov Furthermore, gas-phase studies have shown that even simple peptides like l-alanine tripeptide can exhibit chiral recognition, preferentially interacting with D-Tryptophan over other aromatic amino acids. nih.gov

Influence on Self-Assembly and Supramolecular Structures

Dipeptides containing aromatic amino acids, including H-TRP-ALA-OH, can undergo self-assembly to form a variety of ordered nanostructures. This process is driven by non-covalent interactions such as hydrogen bonding, π–π stacking between the indole rings, and hydrophobic interactions. mdpi.comnih.gov

The tryptophan residue plays a pivotal role in promoting this aggregation. nih.govacs.org Its indole ring, with a large aromatic surface and a permanent dipole moment, facilitates strong intermolecular interactions that lead to the formation of stable supramolecular assemblies. nih.govnih.gov These assemblies can adopt diverse morphologies, including nanotubes, nanofibers, nanowires, and nanospheres, depending on the peptide sequence and environmental conditions. mdpi.com

Examples of Tryptophan-Containing Dipeptide Self-Assembly:

Cyclic Dipeptides: Cyclic dipeptides containing tryptophan are known to self-assemble into various nanostructures. mdpi.com For instance, Cyclo(L-Trp-L-Tyr) forms nanofibrils and fibrous networks, while Cyclo(L-Trp-L-Trp) assembles into nanospheres. mdpi.com These structures are stabilized by hydrogen bonding and aromatic interactions, which can impart enhanced mechanical, optical, and piezoelectric properties. mdpi.com

Linear Dipeptides: The linear dipeptide ditryptophan (WW) is prone to forming sphere-like structures. acs.org When conjugated to other molecules like peptide nucleic acids (PNA), the morphology can change to helical fibers at higher concentrations, stabilized by both π–π stacking between tryptophan residues and hydrogen bonds. acs.orgnih.gov

Racemic Mixtures: The co-assembly of L- and D-enantiomers of tryptophan results in highly rigid supramolecular materials where the aromatic rings are packed in a "knobs-in-holes" fashion, demonstrating a different packing arrangement than that of the pure enantiomer. acs.org

Analytical Methodologies for H Trp Ala Oh Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of peptides and amino acids, providing the necessary resolution to separate complex mixtures. The choice of technique depends on the specific analytical goal, whether it is quantifying the intact dipeptide, its degradation products, or its individual amino acid components.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of H-TRP-ALA-OH. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, typically utilizing a C18 stationary phase. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

A common approach involves a gradient elution system, often using a mixture of an aqueous solvent (like water with an acid modifier such as trifluoroacetic acid, TFA) and an organic solvent, typically acetonitrile (B52724). nih.govmdpi.com For instance, a gradient of 3% to 97% acetonitrile in water over 30 minutes has been successfully used to analyze H-TRP-ALA-OH. nih.gov

Detection of H-TRP-ALA-OH is effectively achieved through several methods:

UV Detection: The tryptophan residue contains an indole (B1671886) ring, which is a strong chromophore. This allows for sensitive detection using UV spectrophotometry, commonly at a wavelength of 280 nm. nih.gov

Fluorescence Detection: Tryptophan is one of the few naturally fluorescent amino acids. This intrinsic property allows for highly sensitive and selective detection without the need for derivatization. dss.go.th Excitation and emission wavelengths are set to capitalize on the fluorescence of the indole moiety.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high specificity and structural information. MS detection can confirm the identity of the dipeptide by its mass-to-charge ratio (m/z) and can be used to characterize modification or degradation products. nih.govgoogle.com

Table 1: Example HPLC Conditions for Tryptophan-Containing Peptide Analysis

ParameterConditionReference
ColumnReversed-Phase C18 nih.gov
Mobile PhaseAcetonitrile / Water Gradient nih.govmdpi.com
DetectionUV (280 nm), Fluorescence, Mass Spectrometry nih.govdss.go.th
Purity Analysis>98.0% (T)(HPLC)

Direct analysis of the dipeptide H-TRP-ALA-OH by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. GC-MS requires analytes to be volatile and thermally stable, but peptides and amino acids are polar, non-volatile compounds. nih.gov Therefore, analysis by GC-MS necessitates two key steps: hydrolysis of the dipeptide into its constituent amino acids, L-tryptophan and L-alanine (B1666807), followed by chemical derivatization to create volatile and thermally stable products.

The derivatization process replaces active hydrogens on polar functional groups (such as -COOH, -NH2, and the indole -NH) with nonpolar moieties. Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace acidic protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. wvu.edu TBDMS derivatives are noted for being more stable and less sensitive to moisture than TMS derivatives.

Acylation and Esterification: This two-step process first converts the carboxyl group to an ester (e.g., a methyl or propyl ester) and then acylates the amino and other reactive groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the amino acids can be separated on a GC column and detected by MS, which provides characteristic fragmentation patterns for identification and quantification.

Capillary Electrophoresis (CE) offers a high-resolution alternative for the analysis of the components of H-TRP-ALA-OH, typically after hydrolysis. CE separates charged molecules in a narrow fused-silica capillary under the influence of a high electric field. nih.gov Capillary Zone Electrophoresis (CZE) is the most common mode used for amino acid analysis. mdpi.com

Key parameters for the CE separation of tryptophan and alanine (B10760859) include the background electrolyte (BGE) composition, pH, and applied voltage. nih.gov For example, a boric acid BGE adjusted to a high pH (e.g., 9.5) can be used to ensure the amino acids are fully ionized and migrate predictably. nih.gov Detection is often performed using UV absorbance spectrophotometry directly on the capillary. nih.gov In some cases, indirect UV detection is employed, where a UV-absorbing compound is added to the BGE, and the analytes are detected as negative peaks. The technique is known for its short analysis times, with separations of multiple amino acids achievable in under 15 minutes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Sample Preparation and Derivatization Strategies for Analysis

Effective analysis is critically dependent on robust sample preparation. For H-TRP-ALA-OH, this primarily involves hydrolysis to liberate the constituent amino acids and derivatization to enhance their detectability.

To analyze the individual amino acids L-tryptophan and L-alanine from the dipeptide, the peptide bond must be cleaved through hydrolysis. The choice of hydrolysis method is critical, as the tryptophan side chain is susceptible to degradation under certain conditions. cabidigitallibrary.orgsrce.hr

Acid Hydrolysis: The classical method using 6 M hydrochloric acid (HCl) at high temperatures (e.g., 110°C for 24 hours) is effective for most amino acids but causes significant degradation of tryptophan. cabidigitallibrary.orgresearchgate.net To mitigate this, alternative acidic reagents such as 3 M mercaptoethanesulfonic acid or 3 M p-toluenesulfonic acid may be used, as they help protect the tryptophan indole ring from oxidation. cabidigitallibrary.orgsrce.hr

Alkaline Hydrolysis: This method, typically using 4.2 M sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)2), provides the best recovery for tryptophan. dss.go.thsrce.hrresearchgate.net To prevent oxidative losses during the procedure, an antioxidant like starch can be added. researchgate.net A significant drawback of alkaline hydrolysis is the potential for racemization of amino acids, which is a concern if enantiomeric analysis is required. srce.hr

Enzymatic Hydrolysis: Using enzymes such as Pronase can achieve complete hydrolysis of short peptides under mild conditions, preserving the integrity of sensitive amino acid residues like tryptophan. dss.go.th

Table 2: Comparison of Hydrolysis Methods for Tryptophan-Containing Peptides

Hydrolysis MethodReagentAdvantagesDisadvantagesReference
Acid6 M HClCommon, effective for most amino acids.Causes significant degradation of Tryptophan. cabidigitallibrary.orgresearchgate.net
Alkaline4.2 M NaOHExcellent recovery of Tryptophan.Can cause racemization of amino acids. dss.go.thsrce.hrresearchgate.net
EnzymaticPronase EMild conditions, preserves amino acid integrity.Enzyme specificity and cost can be factors. dss.go.th

Derivatization is a chemical modification process used to enhance the analytical properties of target compounds. It is essential for GC analysis of amino acids and is often used in HPLC to improve detection sensitivity and selectivity. nih.gov

Pre-Column Derivatization: The analytes are derivatized before being introduced into the chromatographic system. This is the required approach for GC-MS and is widely used in RP-HPLC. Common reagents for HPLC include:

o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govbevital.no It is a popular choice due to its high sensitivity, though it does not react with secondary amines. bevital.no

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent adducts, making it useful for a broader range of amino acids. nih.govshimadzu.com

2,3-Naphthalenedicarboxaldehyde (NDA): A fluorescent derivatization reagent that reacts with amino acids at room temperature to form stable derivatives detectable by fluorescence. mdpi.com

Post-Column Derivatization: The derivatizing reagent is added to the column effluent after the analytes have been separated. This method is common in ion-exchange chromatography systems.

Ninhydrin: A classic reagent that reacts with most amino acids to produce a deep purple color (Ruhemann's purple), which is detected by a UV-Vis spectrophotometer. libretexts.org It is a robust and reliable method but is generally less sensitive than fluorescence-based techniques. nih.gov

OPA: Can also be used in post-column systems to provide sensitive fluorescence detection. nih.gov

The choice between pre- and post-column derivatization depends on the specific requirements of the analysis, including the need for automation, sensitivity, and the range of amino acids to be quantified. nih.govbevital.no

Enrichment and Extraction Methods for Low-Concentration Detection

The accurate detection and quantification of H-Trp-Ala-OH (Tryptophyl-Alanine) in complex biological matrices, where it is often present in low concentrations, necessitates effective enrichment and extraction steps prior to analysis. These sample preparation techniques are crucial for removing interfering substances such as salts, proteins, and lipids, and for concentrating the analyte to a level suitable for instrumental detection. The primary methods employed for this purpose are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration due to its simplicity, speed, and efficiency. nih.gov The methodology is based on the principles of liquid chromatography, where a sample in a liquid phase (mobile phase) is passed through a solid sorbent (stationary phase). nih.gov The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components. For a dipeptide like H-Trp-Ala-OH, several SPE strategies can be employed:

Reversed-Phase (RP) SPE: This is the most common mode for peptide extraction. It utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The sample is loaded under aqueous conditions, allowing the moderately nonpolar H-Trp-Ala-OH (due to the indole ring of tryptophan) to be retained on the sorbent while highly polar interferences like salts are washed away. The dipeptide is subsequently eluted with a solvent of lower polarity, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). nih.gov

Ion-Exchange (IEX) SPE: This method separates molecules based on their net charge. Since H-Trp-Ala-OH is an amphoteric molecule (zwitterionic at neutral pH), its charge can be manipulated by adjusting the pH. At a low pH (e.g., <2), the carboxyl group is protonated, and the peptide carries a net positive charge, allowing it to be captured by a cation-exchange sorbent (e.g., Oasis WCX). lcms.cz Conversely, at a high pH (e.g., >10), the amino group is deprotonated, giving the peptide a net negative charge, enabling its retention on an anion-exchange sorbent. Elution is achieved by changing the pH or increasing the ionic strength of the eluent to disrupt the electrostatic interaction. lcms.cz

Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange properties, offering enhanced selectivity for complex sample matrices.

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com While traditional LLE can be less efficient for polar peptides, advanced LLE methods using ionic liquids have shown promise for the extraction of tryptophan and its derivatives. ucl.ac.ukacs.org Ionic liquids can be tailored to enhance the partitioning of specific biomolecules from aqueous solutions. acs.org Another related technique is Supported Liquid Membrane (SLM) extraction , where a porous membrane impregnated with an organic solvent separates the aqueous donor phase from an aqueous acceptor phase. This method can achieve high enrichment factors for peptides by carefully controlling the pH of the donor and acceptor phases. researchgate.netibib.pl

The selection of an appropriate extraction method is contingent on the sample matrix, the required level of clean-up, and the subsequent analytical technique. For complex biological samples like plasma or tissue homogenates, SPE is often preferred for its robustness and high recovery rates. creative-proteomics.com

Table 1: Comparison of Enrichment and Extraction Methods for H-Trp-Ala-OH

MethodPrincipleAdvantages for H-Trp-Ala-OH AnalysisConsiderations
Solid-Phase Extraction (SPE)Partitioning between a solid stationary phase and a liquid mobile phase. nih.govHigh recovery and concentration factors; effective removal of salts and proteins; variety of sorbents (RP, IEX) allows for method optimization. nih.govlcms.czMethod development may be required to optimize sorbent, wash, and elution conditions.
Liquid-Liquid Extraction (LLE)Differential solubility in two immiscible liquid phases. mdpi.comSimple and inexpensive; advanced methods with ionic liquids can improve extraction efficiency for amino acids. ucl.ac.ukCan be labor-intensive; may have lower recovery for polar dipeptides; potential for emulsion formation.
Supported Liquid Membrane (SLM) ExtractionTransport across a solvent-impregnated membrane driven by a pH gradient. ibib.plHigh selectivity and enrichment factors; can be automated and coupled online with analytical instruments. ibib.plMembrane stability can be a concern; transport kinetics can be slow. ibib.pl

Spectrometric Approaches Beyond Chromatography

While often coupled with chromatographic separations, spectrometric techniques provide the primary means of detection and structural elucidation for H-Trp-Ala-OH. Mass spectrometry and fluorescence spectroscopy are particularly powerful for their sensitivity and specificity.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the definitive identification and quantification of peptides. High-resolution mass spectrometry (HRMS), for instance using a time-of-flight (TOF) analyzer, can determine the mass of a molecule with high accuracy, allowing for the confirmation of its elemental composition. nih.gov

The monoisotopic mass of the neutral H-Trp-Ala-OH dipeptide (C₁₄H₁₇N₃O₃) is calculated to be 275.1270 Da. In typical electrospray ionization (ESI) in positive mode, the molecule is observed as the protonated ion, [M+H]⁺, with an accurate m/z of 276.1348.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated parent ion. The fragmentation of peptides is a well-understood process that primarily occurs at the peptide bonds, leading to the formation of characteristic b- and y-type ions. osu.edu For H-Trp-Ala-OH, the major expected fragments include:

y₁-ion: Cleavage of the peptide bond results in the C-terminal alanine residue retaining the charge. This fragment corresponds to protonated alanine (H-Ala-OH + H⁺) and has a calculated m/z of 90.0555.

b₁-ion: This fragment consists of the N-terminal tryptophan residue as an acylium ion, with a calculated m/z of 187.0871.

Immonium ion of Tryptophan: A highly characteristic fragment for tryptophan-containing peptides is its immonium ion, which is formed by internal fragmentation of the residue and has an m/z of 159.0917. nih.gov

The presence of these specific fragments in an MS/MS spectrum provides unambiguous confirmation of the dipeptide's sequence and identity. nih.gov

Table 2: Key Mass Spectrometric Data for H-Trp-Ala-OH

Ion SpeciesFormulaCalculated m/z (Da)Description
[M] (Neutral)C₁₄H₁₇N₃O₃275.1270Monoisotopic mass of the neutral molecule.
[M+H]⁺C₁₄H₁₈N₃O₃⁺276.1348Protonated parent ion, typically observed in ESI-MS.
y₁ ionC₃H₈NO₂⁺90.0555Fragment containing the C-terminal Alanine residue.
b₁ ionC₁₁H₁₁N₂O⁺187.0871Fragment containing the N-terminal Tryptophan residue.
Trp Immonium ionC₁₀H₁₁N₂⁺159.0917Characteristic internal fragment from the Tryptophan side chain. nih.gov

Fluorescence Spectroscopy for Tryptophan-Specific Analysis

Fluorescence spectroscopy offers a highly sensitive method for detecting and studying H-Trp-Ala-OH, leveraging the intrinsic fluorescence of its tryptophan residue. mdpi.com The indole side chain of tryptophan is a natural fluorophore, typically exhibiting an excitation maximum around 280 nm and an emission maximum that is highly sensitive to the polarity of its local environment, generally falling between 310 and 350 nm. mdpi.comscirp.org

The fluorescence properties of tryptophan in the H-Trp-Ala-OH dipeptide are distinct from those of the free amino acid. The proximity of the peptide bond and the terminal amino and carboxyl groups influences the fluorescence quantum yield and lifetime. nih.gov Studies on Trp-X dipeptides (where Trp is at the N-terminus, as in H-Trp-Ala-OH) have shown that at neutral or acidic pH, the protonated N-terminal amino group (-NH₃⁺) is positioned close to the indole ring. nih.gov This proximity can lead to quenching of the tryptophan fluorescence, resulting in a lower quantum yield and a shorter fluorescence lifetime compared to free tryptophan zwitterion. researchgate.net This quenching is often attributed to an electron transfer mechanism from the excited indole ring to a nearby amide group or the terminal amine. mdpi.comscirp.org

The pH of the solution is a critical parameter, as it alters the ionization state of the terminal groups and thus their quenching efficiency. researchgate.net For Trp-X dipeptides, moving to a high pH (e.g., pH 9.3) deprotonates the terminal amino group, which can reduce quenching and lead to a higher quantum yield and a red-shift in the emission wavelength. researchgate.net This sensitivity of tryptophan's fluorescence to its microenvironment allows for the study of conformational changes and interactions of the dipeptide in solution. nih.gov

Table 3: Typical Fluorescence Properties of Tryptophan Species

SpeciesTypical Excitation Max (nm)Typical Emission Max (nm)Key Characteristics
Free L-Tryptophan (in water)~280~350Fluorescence is highly sensitive to solvent polarity and pH. mdpi.com
H-Trp-Ala-OH (Trp-X type)~280Blue-shifted vs. X-Trp (~10 nm); Red-shifts at high pH. researchgate.netFluorescence is typically quenched at neutral/acidic pH due to proximity of the N-terminal -NH₃⁺ group. nih.gov Quantum yield is lower than for free Trp. researchgate.net

Theoretical and Computational Investigations of H Trp Ala Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, used to sample the vast conformational space available to flexible molecules like peptides. mpg.dearxiv.org For H-TRP-ALA-OH, MD simulations in explicit solvent environments can reveal the preferred three-dimensional structures, the dynamics of their interconversion, and the influence of the local environment on peptide shape. mdpi.com

Research on dipeptides, such as alanine (B10760859) dipeptide analogs, has shown that conformational transformations can occur on the picosecond to nanosecond timescale. aps.org Classical MD simulations, employing force fields like Amber, are used to track the trajectory of each atom over time, typically for hundreds of nanoseconds or longer. mdpi.comnih.gov Analysis of these trajectories allows for the characterization of the peptide's conformational ensemble, often represented by plotting the distribution of backbone dihedral angles (φ, ψ) in a Ramachandran plot. nih.gov For H-TRP-ALA-OH, this would reveal the populations of various conformations, such as β-strand, polyproline II (PPII), and helical structures. nih.gov The radius of gyration (Rg) can also be calculated from these simulations to provide a measure of the peptide's compactness over time. mdpi.com

Table 1: Key Parameters and Outputs from MD Simulations of Dipeptides.
Parameter/AnalysisDescriptionRelevance to H-TRP-ALA-OH
Force FieldA set of parameters and equations used to describe the potential energy of the system (e.g., AMBER, CHARMM). nih.govnih.govDefines the accuracy of the interactions between atoms in the peptide and with solvent.
Dihedral Angles (φ, ψ)Rotation angles around the N-Cα and Cα-C bonds of the peptide backbone.Determines the major backbone conformations sampled during the simulation. nih.gov
Ramachandran PlotA 2D plot of φ vs. ψ angles, showing energetically allowed and disallowed regions of peptide conformation. nih.govVisualizes the conformational preferences (e.g., β-strand, α-helix) of both the Tryptophan and Alanine residues.
Radius of Gyration (Rg)A measure of the overall size and compactness of the peptide. mdpi.comIndicates folding or unfolding events and the overall shape of the molecule.
Hydrogen BondsAnalysis of intramolecular and peptide-water hydrogen bonds. nih.govReveals stable structural motifs and the peptide's interaction with its aqueous environment.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

While MD simulations excel at sampling, they rely on classical approximations. Quantum mechanics (QM) provides a much more accurate description of electronic structure and chemical bonding, essential for studying reactivity. nih.gov

QM methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF), are used to solve the Schrödinger equation for a molecule. nih.govcharm-eu.eulsu.edu These calculations yield fundamental properties like the molecular orbital (MO) energies, electron density distribution, and electrostatic potential. For H-TRP-ALA-OH, such calculations would highlight the electron-rich indole (B1671886) ring of the tryptophan residue as a likely site for electrophilic attack and cation-π interactions. tum.demdpi.com

The outputs of these calculations can be used to predict reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. This information helps in predicting how H-TRP-ALA-OH might interact with other molecules or radicals. lsu.edu

Table 2: Properties from QM Electronic Structure Calculations.
QM PropertyDescriptionPredicted Insight for H-TRP-ALA-OH
Molecular Orbitals (HOMO/LUMO)Describes the energy and spatial distribution of electrons. lsu.eduThe indole ring of Tryptophan is expected to dominate the HOMO, indicating it is the primary site for oxidation.
Electron DensityThe probability of finding an electron at a specific location.Reveals the distribution of charge, highlighting polar (peptide backbone) and nonpolar (indole ring, alanine methyl group) regions.
Electrostatic PotentialThe potential energy experienced by a positive point charge, indicating sites for non-covalent interactions.Predicts regions for hydrogen bonding (N-H, C=O groups) and electrophilic/nucleophilic attack.
Partial Atomic ChargesAssigns a partial charge to each atom in the molecule.Used as parameters in classical force fields for MD simulations and to understand electrostatic interactions.

To study chemical reactions, especially in a biological context, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are often employed. nih.gov In this approach, the chemically active region (e.g., the reacting parts of H-TRP-ALA-OH and a reactant) is treated with high-accuracy QM, while the surrounding environment (like solvent or an enzyme active site) is treated with computationally cheaper MM. nih.gov

For H-TRP-ALA-OH, QM/MM could be used to model potential transformations such as oxidation by hydroxyl radicals or enzymatic cleavage of the peptide bond. researchgate.netpnas.org These simulations can map the entire reaction pathway, identify transition states, and calculate the activation energy barriers. researchgate.net For example, studies on the reaction of OH radicals with amino acids show that the reaction profile and major products can be significantly altered by the solvent environment, a phenomenon that QM/MM is well-suited to capture. researchgate.net A hypothetical study could model the hydrogen abstraction from the indole ring by a radical, revealing the transition state structure and the energy required for the reaction to occur. pnas.org

Electronic Structure and Reactivity Predictions

In Silico Modeling of Peptide Interactions and Binding

Understanding how peptides like H-TRP-ALA-OH interact with biological macromolecules is crucial for predicting their biological role. In silico modeling provides a suite of tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). academie-sciences.frbiointerfaceresearch.com Docking algorithms sample many possible binding poses and score them based on factors like shape complementarity and intermolecular interactions.

In a hypothetical docking study, H-TRP-ALA-OH could be docked into the active site of a protease. The results would predict the binding mode and estimate the binding affinity. The scoring functions in docking programs evaluate interactions such as hydrogen bonds between the peptide's backbone and polar residues in the binding site (e.g., Asp, Ser), and π-π stacking between the tryptophan indole ring and aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr). mdpi.commdpi.com Such studies are critical for structure-based drug design and understanding protein-ligand recognition. mdpi.comacs.org

Table 3: Potential Interactions of H-TRP-ALA-OH in a Protein Binding Site Predicted by Docking.
Peptide MoietyPotential Interaction TypeLikely Protein Residue Partners
Tryptophan Indole Ringπ-π Stacking / T-stackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) mdpi.comacs.org
Tryptophan Indole RingCation-π InteractionArginine (Arg), Lysine (B10760008) (Lys) mdpi.com
Peptide Backbone (C=O, N-H)Hydrogen BondingAspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)
Alanine Methyl GroupHydrophobic (van der Waals)Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) mdpi.com
N-terminus (-NH3+) / C-terminus (-COO-)Salt Bridge / Ionic InteractionAspartate (Asp), Glutamate (Glu) / Lysine (Lys), Arginine (Arg)

Beyond simple binding, computational methods can predict whether a molecule is likely to be a substrate for a particular enzyme. This often involves a combination of docking and MD simulations. acs.org After docking a potential substrate like H-TRP-ALA-OH into an enzyme's active site, MD simulations can assess the stability of the binding pose and whether the substrate adopts a "Near Attack Conformation" (NAC)—a geometry poised for catalysis. acs.orgplos.org

For H-TRP-ALA-OH, one could computationally test its suitability as a substrate for a specific peptidase. The protocol would involve docking the dipeptide into the enzyme's active site. nih.gov Subsequent MD simulations would be analyzed to determine the percentage of time the peptide bond is correctly positioned relative to the enzyme's catalytic residues (e.g., the catalytic triad (B1167595) in a serine protease). nih.gov A high population of NACs would suggest that H-TRP-ALA-OH is a plausible substrate. acs.org Furthermore, methods exist to predict the effects of mutations in the enzyme on catalytic efficiency, which could be applied to understand the specificity for this dipeptide. nih.govmdpi.com These predictive models are becoming increasingly accurate and are valuable tools in enzyme engineering and functional annotation. nih.govbiorxiv.org

Docking Studies with Protein Binding Sites

Bioinformatics Approaches for Dipeptide Sequence Analysis

Bioinformatics provides powerful computational tools to analyze the vast amount of sequence data generated by genomics, proteomics, and peptidomics projects. For dipeptides like H-TRP-ALA-OH, these approaches allow researchers to move beyond the study of the isolated molecule and investigate its prevalence, context, and potential functional roles within the broader biological landscape of proteins and peptides. By analyzing sequences stored in extensive biological databases, it is possible to identify patterns and infer the significance of specific dipeptide motifs.

Database Mining for Tryptophan-Alanine Motifs in Peptidomes

Database mining is a key bioinformatic strategy used to systematically search through large collections of protein and peptide sequences (proteomes and peptidomes) to identify the occurrence and distribution of specific sequence motifs, such as the Tryptophan-Alanine (Trp-Ala or WA) dipeptide. This process helps to uncover statistical preferences and potential biological roles associated with this motif. The analysis relies on querying comprehensive databases like UniProt, the Protein Data Bank (PDB), and specialized peptide databases like PeptideDB and Peptipedia. cncb.ac.cnoup.com

The frequency of dipeptides in proteins is not random; certain pairs are overrepresented while others are underrepresented, suggesting that selective pressures influence their presence. isoelectricpointdb.org The analysis of dipeptide frequencies across thousands of proteomes reveals that each of the 400 possible dipeptides does not occur at the expected random frequency of 0.25%. isoelectricpointdb.orgmimuw.edu.pl

Research involving the mining of large protein sequence datasets has provided insights into the prevalence of the Trp-Ala motif. By analyzing vast numbers of protein chains, the frequencies of all possible dipeptides can be calculated, highlighting which are statistically significant.

Table 1: Dipeptide Frequencies of Tryptophan (Trp) Followed by Other Amino Acids This table displays the frequency (in per milles, ‰) of dipeptides where Tryptophan is the first amino acid, based on an analysis of 5,029 proteomes. A random distribution would correspond to a frequency of 2.5‰. Values higher than this are often considered overrepresented, while lower values are underrepresented.

DipeptideFrequency (‰)
Trp-Ala1.83
Trp-Cys0.40
Trp-Asp1.05
Trp-Glu1.14
Trp-Phe0.81
Trp-Gly1.63
Trp-His0.50
Trp-Ile1.05
Trp-Lys1.13
Trp-Leu1.95
Trp-Met0.54
Trp-Asn1.01
Trp-Pro0.96
Trp-Gln1.06
Trp-Arg1.03
Trp-Ser1.62
Trp-Thr1.13
Trp-Val1.34
Trp-Trp0.30
Trp-Tyr0.54
Data sourced from Proteome-pI database statistics, which analyzes dipeptide frequencies across 5,029 proteomes. isoelectricpointdb.org

The mining of these databases is not solely for statistical purposes; it aims to correlate the presence of motifs with specific biological functions. Tryptophan itself is known to play crucial structural and functional roles in proteins, often found at protein-protein interfaces and involved in anchoring membrane proteins. mdpi.comiucr.org The presence of a Trp-Ala motif can therefore be indicative of a specific structural or regulatory role.

A significant finding from database mining and experimental validation is the role of the Trp-Ala dipeptide in cellular protein degradation pathways. In Saccharomyces cerevisiae (yeast), the Trp-Ala dipeptide is recognized as a signal in the "N-end rule" pathway. This pathway determines the half-life of a protein based on the identity of its N-terminal amino acid residue. Certain N-terminal dipeptides, when generated by proteolytic cleavage, can trigger specific biological responses. A study using a comprehensive dipeptide library to investigate the substrate specificity of a yeast oligopeptide transporter (Ptr2p) found that Trp-Ala is an "N-end rule dipeptide." nih.gov Its transport into the cell leads to an increase in the expression of the PTR2 gene itself, demonstrating a positive feedback mechanism. nih.gov

Table 2: Examples of Functional Contexts for the Trp-Ala Motif

Protein/SystemOrganismDatabase/StudyFunctional Role of Trp-Ala Motif
Ptr2p Transporter SystemSaccharomyces cerevisiaeDipeptide Library Analysis nih.govActs as an N-end rule signal that, upon transport into the cell, upregulates the expression of the PTR2 transporter gene.
General ProteomesVariousProteome-pI isoelectricpointdb.orgThe Trp-Ala motif occurs with a frequency of 1.83‰, indicating it is less common than statistically expected but is retained by evolution for specific functions.

Bioinformatics platforms such as MotifQuest and InterPro allow for the automated creation and searching of motif databases. molbiol-tools.canih.gov These tools can identify conserved sequence patterns across vast datasets, enabling researchers to hypothesize and then experimentally validate the function of peptides containing motifs like Trp-Ala. molbiol-tools.canih.gov The integration of data mining with experimental work is crucial for confirming the biological significance of computationally identified motifs.

Future Research Directions and Advanced Applications in Chemical Biology

H-TRP-ALA-OH as a Building Block for Complex Architectures

The distinct characteristics of its constituent amino acids—the bulky, aromatic indole (B1671886) side chain of tryptophan and the small, nonpolar methyl group of alanine (B10760859)—make H-Trp-Ala-OH a versatile building block. frontiersin.orgtorvergata.it The tryptophan residue, in particular, offers opportunities for aromatic-aromatic interactions and can be a key contributor to the conformational stability of larger peptide structures. torvergata.itnih.gov This has led to its exploration in the synthesis of complex, functional peptide-based structures.

Integration into Constrained Peptide Scaffolds and Cyclic Peptides

A significant area of future research lies in the incorporation of the H-Trp-Ala-OH motif into conformationally restricted peptide structures, such as cyclic peptides. Peptide cyclization is a widely employed strategy to enhance metabolic stability, receptor binding affinity, and specificity by reducing the conformational flexibility inherent in linear peptides. nih.govnih.govmdpi.com The inclusion of a Trp residue, as found in H-Trp-Ala-OH, can be crucial for receptor binding and for maintaining the compact, bioactive conformation of the cyclic structure. nih.govrsc.org

Researchers are exploring various strategies to synthesize diverse peptide architectures, including side chain-to-side chain cyclization and the creation of bridged and multi-cyclic peptides. rsc.org For instance, computational design has been successfully used to create ordered peptide macrocycles, and the Trp residue can serve as an important anchor in these designs, often interacting with hydrophobic pockets on target proteins. nih.govbakerlab.org The synthesis of peptides containing H-Trp-Ala-OH has been documented in various contexts, including its use as a substrate in enzymatic reactions and its inclusion in longer peptide sequences. nih.govgoogle.com The development of novel ligation chemistries further expands the toolbox for creating these complex structures from dipeptide units. rsc.org

Development of Advanced Biomolecular Tools and Probes

The unique properties of the tryptophan residue make the H-Trp-Ala-OH dipeptide a candidate for the development of sophisticated biomolecular tools and probes. The indole side chain of tryptophan is naturally fluorescent, which can be harnessed for developing probes for molecular imaging and biosensing. nih.govtitech.ac.jp

Future work aims to convert bioactive peptides into versatile research tools. mdpi.com This can involve conjugating them to fluorescent dyes for cell imaging, attaching cross-linkers to map protein interaction sites, or modifying them to improve stability and cell penetration. mdpi.com A key example is the enzymatic modification of H-Trp-Ala-OH itself. The enzyme CpaD has been shown to catalyze the dimethylallylation of the tryptophan residue within the H-Trp-Ala-OH dipeptide. nih.gov This process, known as prenylation, attaches a hydrophobic group to the peptide, which can be used to label peptides for various biomedical applications. nih.gov This chemoenzymatic approach offers a pathway to generate novel probes with tailored properties for studying biological systems. nih.govmdpi.com

Elucidation of Novel Enzymatic Activities Towards Dipeptides

The study of enzyme-dipeptide interactions is a burgeoning field, with H-Trp-Ala-OH serving as a valuable substrate for discovering and characterizing new enzymatic functions. The fidelity of protein synthesis relies on enzymes like tryptophanyl-tRNA synthetase (TrpRS), which specifically recognizes tryptophan. nih.govnih.gov Understanding how enzymes process small peptides is crucial.

Research has identified enzymes with novel activities towards dipeptides. For example, a dipeptide epimerase from Thermotoga maritima was discovered to have a unique specificity for dipeptides containing an aromatic amino acid, such as L-Ala-L-Phe, which shares structural similarities with H-Trp-Ala-OH. nih.gov Another significant finding involves fungal Tryptophan Dimethylallyltransferases (Trp-DMATs). While many Trp-DMATs exhibit aminopeptidase (B13392206) activity that degrades dipeptides, the enzyme CpaD was found to have negligible aminopeptidase activity towards H-Trp-Ala-OH, instead efficiently catalyzing its prenylation. nih.gov This discovery not only provides a tool for peptide modification but also highlights the diverse and sometimes unexpected catalytic activities of enzymes towards dipeptides. Future research will focus on screening for and characterizing more such enzymes, which could be harnessed for biocatalysis and the synthesis of modified peptides. nih.govtitech.ac.jp

Table 1: Enzymatic Activity Towards N-terminal Tryptophan-Containing Dipeptides

EnzymeSubstrateObserved ActivitySignificance
CpaDH-Trp-Ala-OHEfficient dimethylallylation (prenylation) with negligible aminopeptidase activity. nih.govAllows for specific modification of Trp-containing dipeptides for use as biomolecular probes. nih.gov
FgaPT2H-Trp-Ala-OHPrimarily aminopeptidase activity, leading to degradation of the dipeptide. nih.govRepresents a common challenge in the enzymatic modification of peptides. nih.gov
Dipeptide Epimerase (from T. maritima)L-Ala-L-Phe / L-Ala-L-Tyr / L-Ala-L-TrpCatalyzes epimerization of dipeptides with C-terminal aromatic residues. nih.govDiscovery of a novel enzymatic function with potential applications in generating stereochemically diverse peptides. nih.gov

Advancements in Analytical Sensitivity and Specificity

Progress in understanding and utilizing H-Trp-Ala-OH is intrinsically linked to advancements in analytical techniques capable of its sensitive and specific detection. Various methods are employed for the analysis of amino acids and peptides, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and capillary electrophoresis (CE). nih.govresearchgate.netresearchgate.net

Future research aims to improve these methods further. For tryptophan analysis, a significant challenge has been its degradation during standard sample preparation, such as acid hydrolysis. frontiersin.org Recent advancements include the use of antioxidants during alkaline hydrolysis to improve recovery, coupled with liquid chromatography-single quadrupole mass spectrometry (LC-MS) for rapid and sensitive detection. frontiersin.org The development of new derivatization agents and fluorophores for techniques like CE with laser-induced fluorescence (LIF) continues to push the limits of detection to lower concentrations, which is crucial for analyzing biological samples where analytes are often present in minute quantities. nih.gov The application of machine learning algorithms to analyze complex LC-MS data is also an emerging area, promising to improve the accuracy and efficiency of peak detection and integration. acs.org These ongoing improvements in analytical chemistry are vital for the quantitative study of H-Trp-Ala-OH and its derivatives in complex biological matrices.

Table 2: Modern Analytical Techniques for Tryptophan/Peptide Analysis

TechniqueKey AdvancementApplication/Benefit
HPLC with Spectrophotometric or MS DetectionImproved sample preparation (e.g., using antioxidants during hydrolysis) and reduced run times. researchgate.netfrontiersin.orgEnhanced recovery and high-throughput analysis of tryptophan in various matrices. frontiersin.org
Capillary Electrophoresis (CE) with LIF/LED-IFDevelopment of new, more efficient fluorophores and microfluidic devices. nih.govHigh-sensitivity detection in very small sample volumes, suitable for neuroscience applications. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Integration with machine learning algorithms for data processing. acs.orgImproved precision in peak detection and quantification from complex raw data. acs.org

Integration of Multiscale Computational Approaches with Experimental Validation

The synergy between computational modeling and experimental validation is a powerful paradigm for advancing our understanding of peptides like H-Trp-Ala-OH. Multiscale computational methods, which range from quantum mechanics to coarse-grained and all-atom molecular dynamics (MD) simulations, allow researchers to study the structure, dynamics, and interactions of biomolecules across different time and length scales. acs.orgnih.govresearchgate.net

These computational tools are increasingly used to predict how peptides fold, aggregate, and interact with other molecules. torvergata.itnih.gov For example, MD simulations have been employed to study the conformational landscape of tryptophan-containing peptides like the "Trp-cage" mini-protein, providing insights into its folding mechanism and stability. acs.orgaip.org Such simulations can guide the rational design of novel peptide architectures, including the cyclic peptides mentioned earlier, by predicting their most stable conformations and binding modes. nih.govbakerlab.org Future efforts will focus on refining these multiscale models to better represent complex biological environments and on developing more efficient algorithms to enhance sampling and predictive accuracy. researchgate.netaip.org The integration of these in silico predictions with experimental data from techniques like NMR spectroscopy and X-ray crystallography is essential for validating the computational models and accelerating the discovery and development of new peptide-based tools and therapeutics. acs.orgaip.org

Q & A

Q. What are the standard protocols for synthesizing and characterizing H-TRP-ALA-OH in preclinical studies?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purity assessed via HPLC (≥95%) and structural confirmation using NMR (¹H/¹³C) and mass spectrometry. For preclinical validation, follow NIH guidelines for reporting experimental conditions, including solvent systems, temperature, and reaction times . Characterization should include chiral purity analysis to confirm stereochemical integrity, as racemization can occur during synthesis.

Q. How should researchers design a stability study for H-TRP-ALA-OH under various physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 2.0–7.4 for gastrointestinal stability, 37°C for body temperature). Use accelerated degradation protocols with LC-MS/MS to monitor decomposition products. Include control batches and replicate experiments to assess inter-day variability. Statistical analysis (e.g., ANOVA) is critical to determine significance of degradation rates across conditions .

Q. What statistical methods are recommended for analyzing dose-response data in H-TRP-ALA-OH bioactivity assays?

  • Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) are standard for calculating EC₅₀/IC₅₀ values. Use tools like GraphPad Prism to fit data, ensuring outlier removal via Grubbs’ test. For multiplex assays (e.g., cytokine profiling), apply false discovery rate (FDR) corrections to minimize Type I errors. Replicate experiments at least three times to ensure statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of H-TRP-ALA-OH across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., buffer composition, protein concentrations). Conduct a comparative meta-analysis of published data, normalizing results to internal controls (e.g., reference ligands). Validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. ITC) to confirm binding kinetics. Document all experimental parameters in line with NIH reporting standards to enable cross-study validation .

Q. What strategies optimize the reproducibility of H-TRP-ALA-OH’s effects in in vivo models?

  • Methodological Answer : Standardize animal models by controlling genetic background, diet, and housing conditions. Use blinding and randomization during treatment allocation. Predefine exclusion criteria to minimize bias. For pharmacokinetic studies, employ LC-MS/MS with isotopically labeled internal standards to quantify plasma/tissue concentrations. Share raw data and protocols via repositories like Zenodo to enhance transparency .

Q. How can multi-omics data be integrated to elucidate H-TRP-ALA-OH’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning (e.g., random forest) to identify key biomarkers. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid

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